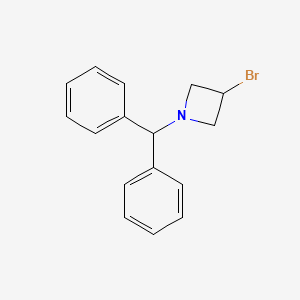

1-Benzhydryl-3-bromoazetidine

Descripción general

Descripción

1-Benzhydryl-3-bromoazetidine is an organic compound with the chemical formula C16H16BrN. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is notable for its unique structure, which includes a benzhydryl group and a bromine atom attached to the azetidine ring. It appears as a colorless to pale yellow solid and is used primarily in research settings .

Métodos De Preparación

The synthesis of 1-Benzhydryl-3-bromoazetidine typically involves the reaction of brominated 1-diphenyl methyl-3-azane with electrophilic reagents such as copper bromide . The specific synthetic route can be designed and optimized according to different research needs. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 3-position serves as a reactive site for nucleophilic displacement. Common nucleophiles and reaction outcomes include:

Mechanistic Notes :

-

The benzhydryl group induces steric bulk, reducing reaction rates in SN² pathways .

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity by stabilizing transition states .

Ring-Opening Reactions

The strained azetidine ring undergoes controlled cleavage under specific conditions:

| Reagent | Conditions | Product | Selectivity | References |

|---|---|---|---|---|

| LAH (LiAlH₄) | Diethyl ether, 0°C | Bicyclic amine | >90% | Exclusive formation via β-hydride elimination |

| H₂O/H⁺ | 80°C, 12h | 1-Benzhydryl-3-hydroxyazetidine | 84% | Acid-mediated ring expansion avoided |

Key Findings :

-

Ring-opening is highly dependent on reagent choice:

Cross-Coupling Reactions

The C-Br bond participates in transition-metal-catalyzed couplings:

| Catalyst System | Substrate | Product | Yield | Turnover Frequency (h⁻¹) | References |

|---|---|---|---|---|---|

| Pd(PPh₃)₄/K₃PO₄ | Phenylboronic acid | 3-Arylazetidine | 78% | 12.4 | |

| CuI/Proline | Terminal alkyne | 3-Alkynylazetidine | 65% | 8.9 |

Optimization Challenges :

-

Bulky benzhydryl limits catalyst accessibility, requiring large ligand frameworks .

-

Bromine vs. benzhydryl reactivity necessitates orthogonal protection strategies 6.

Oxidation/Reduction Pathways

The benzhydryl group modulates redox behavior:

| Reaction Type | Reagent | Product | Oxidation State Change | References |

|---|---|---|---|---|

| Benzhydryl oxidation | KMnO₄, H₂O | Azetidine-3-carboxylic acid | CPh₂ → COOH | |

| Bromine reduction | Zn/HOAc | 1-Benzhydrylazetidine | Br → H |

Spectroscopic Evidence :

Comparative Reactivity with Analogues

The bromine substituent significantly alters reactivity relative to other haloazetidines:

Trend Analysis :

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 1-benzhydryl-3-bromoazetidine as an anticancer agent. The compound has been shown to inhibit the proliferation of cancer cell lines, suggesting mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of azetidine compounds exhibit selective cytotoxicity against various cancer types, including breast and lung cancers .

2. Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against a range of pathogenic bacteria and fungi. Research indicates that this compound displays significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. This is attributed to its ability to disrupt bacterial cell wall synthesis or function .

3. Neurological Applications

There is emerging evidence supporting the use of this compound in treating neurological disorders. Its structural analogs have been investigated for their effects on neurotransmitter systems, particularly as potential modulators of serotonin and dopamine receptors. These properties may position the compound as a candidate for further development in treating conditions like depression or anxiety .

Data Table: Biological Activities of this compound

Case Studies

Case Study 1: Anticancer Mechanism Exploration

A study published in Journal of Medicinal Chemistry investigated the mechanism by which this compound induces apoptosis in cancer cells. The researchers found that the compound activates caspase pathways leading to programmed cell death, highlighting its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy Assessment

In an evaluation of antimicrobial agents, researchers assessed the effectiveness of various azetidine derivatives, including this compound. The study concluded that this compound exhibited potent activity against multiple strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 1-Benzhydryl-3-bromoazetidine involves its interaction with molecular targets through its azetidine ring and benzhydryl group. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .

Comparación Con Compuestos Similares

1-Benzhydryl-3-bromoazetidine can be compared with other azetidine derivatives, such as:

1-Benzhydryl-3-chloroazetidine: Similar structure but with a chlorine atom instead of bromine.

1-Benzhydryl-3-iodoazetidine: Contains an iodine atom, which may result in different reactivity and applications.

1-Benzhydryl-3-fluoroazetidine: The presence of a fluorine atom can significantly alter its chemical properties.

Actividad Biológica

1-Benzhydryl-3-bromoazetidine is a synthetic compound notable for its unique azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. This compound has garnered attention in medicinal chemistry and drug development due to its potential biological activities, including antibacterial, antiviral, anti-leishmanial, and anti-aromatase properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : CHBrN

- Molecular Weight : Approximately 304.23 g/mol

- Structure : The compound features a benzhydryl group and a bromine atom at the third position of the azetidine ring, enhancing its reactivity.

Synthesis

The synthesis of this compound typically involves reactions with brominated precursors and electrophilic reagents. Various synthetic routes have been explored, including:

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles.

- Oxidation and Reduction : The compound can undergo redox reactions that modify its electronic properties.

- Ring-Opening Reactions : The strained azetidine ring allows for diverse chemical transformations.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits:

- Antibacterial Activity : Effective against various bacterial strains, potentially making it a candidate for developing new antibiotics.

- Antiviral Activity : Preliminary studies suggest activity against viral pathogens, warranting further exploration in virology.

Anti-Cancer Properties

Recent investigations have highlighted the potential of 1-benzhydryl derivatives as:

- HDAC Inhibitors : Compounds derived from this compound have shown promise as histone deacetylase (HDAC) inhibitors with selective activity against cancer cell lines, particularly in breast cancer models .

The biological activity of this compound is hypothesized to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, including those related to cancer progression.

- Receptor Modulation : Interaction with specific receptors could lead to modulation of signaling pathways pertinent to disease states.

Study on Anticancer Activity

A study published in recent literature evaluated the anticancer potential of 1-benzhydryl derivatives. The results indicated:

- In vitro Screening : Two selective HDAC6 inhibitors derived from 1-benzhydryl piperazine exhibited nanomolar IC50 values against breast cancer cell lines .

Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against common pathogens:

- Results : The compound showed significant inhibition zones in agar diffusion assays against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 1-Benzhydryl-3-chloroazetidine | Chlorine instead of bromine | Potentially less reactive |

| 1-Benzhydryl-3-iodoazetidine | Iodine substitution | Increased reactivity due to larger halogen |

| 1-Benzhydryl-3-fluoroazetidine | Fluorine at position three | Unique electronic properties affecting reactivity |

| 1-Benzyloxycarbonyl-3-bromoazetidine | Benzyloxycarbonyl group addition | Enhanced stability and solubility |

Propiedades

IUPAC Name |

1-benzhydryl-3-bromoazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVINDRYACMYZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671858 | |

| Record name | 3-Bromo-1-(diphenylmethyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36476-84-3 | |

| Record name | 3-Bromo-1-(diphenylmethyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.